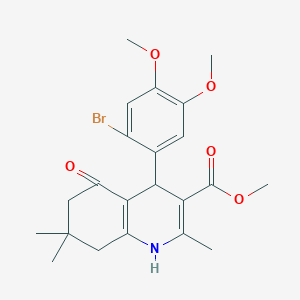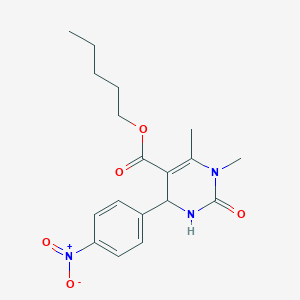
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyrimidine ring system, with the various substituents adding complexity to the overall structure. The electron-withdrawing nature of the bromo and fluoro substituents could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The bromo and fluoro substituents might be susceptible to nucleophilic aromatic substitution reactions, and the ester group could undergo hydrolysis or other typical ester reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents would likely make the compound relatively dense and possibly volatile. The ester group could make the compound somewhat polar, which would influence its solubility properties .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures of similar compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has provided insights into their conformations. X-ray diffraction (XRD) techniques are employed to determine the crystal structures, which are crucial for understanding the chemical and physical properties of these compounds (Kurbanova et al., 2009).
Reaction Pathway Elucidation
Research has delved into the dramatic effects of reactants like thiophenol on the reaction pathways of related ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate compounds. These studies explore how reactant ratios, temperature, and time influence outcomes such as ring expansion and nucleophilic substitution, providing valuable data for synthetic chemistry applications (Fesenko et al., 2010).
Thermodynamic Properties
The combustion energies and thermodynamic properties of esters related to the compound have been experimentally obtained using bomb calorimetry. These properties include enthalpies of combustion, formation, fusion, vaporization, and sublimation, which are essential for the development of materials and energy-related applications (Klachko et al., 2020).
Antitubercular Activity
A small library of dihydropyrimidines, structurally related to the specified compound, has been synthesized and evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis. This research indicates the potential for developing new antitubercular agents based on the tetrahydropyrimidine scaffold (Trivedi et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGRJJCZJSAAOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Cyanobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B405825.png)
![2-[(2-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B405826.png)
![2-[(2-Cyanobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B405827.png)
![2-[(2-Cyanobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405828.png)
![N-[4-(4-Benzoyl-phenylsulfamoyl)-phenyl]-acetamide](/img/structure/B405830.png)
![6,8-dichloro-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405831.png)
![2-[(2-Cyanobenzyl)sulfanyl]-6-thien-2-yl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405833.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B405835.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-phenylbenzamide](/img/structure/B405838.png)